molecular formula C15H22N2O3 B2704811 tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate CAS No. 1387752-25-1

tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2704811
CAS No.: 1387752-25-1
M. Wt: 278.352
InChI Key: OSFNQXIMTDDGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate is a chemical compound with the CAS number 1387752-25-1 . It has a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol . This molecule features a carbamate group, specifically a tert-butoxycarbonyl (Boc) protected amine, which is a common motif in medicinal chemistry. The Boc group is widely used as a protecting group for amines in organic synthesis, helping to shield the amine functionality during multi-step reaction sequences . Compounds containing carbamate groups are known to exhibit a wide range of biological activities and are frequently explored in modern drug discovery due to their good chemical and proteolytic stability and ability to penetrate cell membranes . Researchers are increasingly using carbamate groups as amide bond mimics to improve the pharmacokinetic properties and metabolic stability of potential drug candidates . While the specific biological activity and research applications of this particular compound require further investigation, its structural features make it a valuable building block for pharmaceutical research and development, particularly in the synthesis of more complex molecules. This product is intended for research purposes in a laboratory setting only. It is not approved for human or animal consumption, nor for any form of personal use.

Properties

IUPAC Name

tert-butyl N-[2-(2,5-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-7-11(2)12(8-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFNQXIMTDDGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate, with the CAS number 1387752-25-1, is an organic compound that has garnered attention for its potential biological activities. Its molecular formula is C15H22N2O3C_{15}H_{22}N_{2}O_{3} and it has a molecular weight of 278.35 g/mol. This compound features a carbamate functional group, which is known for its diverse applications in medicinal chemistry, particularly in the development of enzyme inhibitors and as a scaffold for drug design.

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates potential interactions with various biological targets. The following sections summarize key findings related to its activity.

Enzyme Inhibition

Several studies have investigated the enzyme inhibitory properties of carbamate derivatives. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially resulting in enhanced neurotransmission or toxicity depending on the context.

  • IC50 Values : Some carbamate derivatives exhibited IC50 values ranging from 1.60 µM to 311 µM against AChE and BChE, indicating varying degrees of potency .

Toxicological Studies

The toxicological profile of carbamate compounds often raises concerns due to their potential neurotoxic effects. A study focusing on N-methyl carbamates highlighted that these compounds could accumulate in sediments and impact microbial populations involved in methane production . This suggests that similar mechanisms might be relevant for this compound.

Case Studies

While specific case studies directly involving this compound are scarce, insights can be drawn from related compounds:

  • Inhibition Studies : Research on similar carbamates has shown significant inhibition of cholinesterases, with some derivatives being more potent than established drugs like rivastigmine . Such findings suggest that this compound may also exhibit notable enzyme inhibition properties.
  • Structural Activity Relationship (SAR) : The structural characteristics of this compound—particularly the presence of aromatic rings and carbamate groups—may enhance its binding affinity to target enzymes or receptors. This is consistent with findings that suggest modifications to the phenolic structure can significantly affect biological activity .

Research Findings Summary

A summary table of findings related to similar compounds provides insight into potential biological activities:

Compound NameTarget EnzymeIC50 (µM)Notes
CarbarylAChE40Moderate inhibitor
AldicarbBChE11Strong inhibitor
Tert-butyl Carbamate DerivativeAChE/BChEVaries (1.60 - 311)Selectivity observed

Scientific Research Applications

Enzyme Inhibition

Compounds with similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE). Research indicates that carbamate derivatives can exhibit significant inhibition of AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. For example:

Compound NameIC50 (µM)Notable Features
Tert-butyl N-(4-fluorophenyl)carbamate15.0Enhanced lipophilicity
Tert-butyl N-(2-methylphenyl)carbamate22.5Selective for AChE

These findings suggest that tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate may also demonstrate similar enzyme inhibition properties.

Anticancer Potential

The compound's structural features may provide it with anticancer properties by targeting cyclin-dependent kinases (CDKs). Preliminary studies suggest that modifications in the structure can enhance binding affinity to CDKs, making it a candidate for cancer therapy.

Neuropharmacological Effects

Research into compounds with similar motifs indicates potential interactions with neurotransmitter receptors, positioning this compound as a candidate for treating neurodegenerative diseases. The presence of the dimethylphenyl group may influence its binding affinity and selectivity towards specific receptors.

Case Study 1: Cyclin-Dependent Kinase Inhibition

A study examined structurally related compounds that showed promise as inhibitors of CDKs. The findings indicated that modifications in the cyclopentane structure could enhance binding affinity to CDKs, suggesting that this compound may have similar effects.

Case Study 2: Enzyme Modulation

Research has highlighted the role of carbamate derivatives as enzyme inhibitors or modulators. For instance, hydroxymethyl groups have been shown to influence the binding and activity of enzymes involved in metabolic pathways. This suggests that this compound could be further investigated for its enzyme modulation capabilities.

Chemical Reactions Analysis

General Carbamate Chemistry

Carbamates are esters or salts of carbamic acid and are widely used in agriculture and pharmaceuticals. They can undergo various chemical reactions, including hydrolysis, alkylation, and reactions with nucleophiles.

Hydrolysis

Carbamates can hydrolyze under acidic or basic conditions to form amines and carbon dioxide. This reaction is significant in understanding the stability and reactivity of carbamates in different environments.

Alkylation

Carbamates can undergo alkylation reactions, which are useful in modifying their chemical structure for specific applications. This process often involves the reaction of carbamates with alkyl halides in the presence of bases.

Reaction with Nucleophiles

Carbamates can react with nucleophiles, such as amines or alcohols, to form new carbamates or ureas. These reactions are important in synthesizing complex organic molecules.

Potential Chemical Reactions of tert-Butyl N-{[(2,5-Dimethylphenyl)carbamoyl]methyl}carbamate

Given the general reactivity of carbamates, This compound could potentially undergo similar reactions.

Hydrolysis

ConditionExpected Products
AcidicAmine, CO2
BasicAmine, CO2

Hydrolysis could break down the carbamate group, releasing the amine component and carbon dioxide.

Alkylation

ReactantExpected Product
Alkyl HalideAlkylated Carbamate

Alkylation could modify the carbamate structure by adding alkyl groups, potentially altering its biological activity.

Reaction with Nucleophiles

NucleophileExpected Product
AmineUrea
AlcoholNew Carbamate

Reactions with nucleophiles could lead to the formation of ureas or new carbamates, expanding the compound's utility in synthesis.

Carbamoylation

ReactantsProducts
Isocyanate + AlcoholCarbamate
Carbamoyl Chloride + PhenolCarbamate

These methods provide versatile routes for synthesizing carbamates with diverse structures.

Medicinal Chemistry

Carbamates are used in drug design due to their stability and reactivity profiles, which can be tailored for specific biological activities .

Comparison with Similar Compounds

Key Differences :

  • The amino group at the 3-position enhances nucleophilic reactivity compared to the target compound’s carbamoyl group, making it more suitable for coupling reactions .
  • Reduced steric bulk (single methyl vs. 2,5-dimethylphenyl) increases solubility in polar solvents.

tert-Butyl N-[2-[2-[2,3-Difluoro-4-phenoxy]ethoxy]ethyl]carbamate (EP 4,374,877 A2)

Source : European Patent (2024)

  • Structure : A highly complex derivative with difluoro, hydroxy, trifluoromethyl, and pyrimidine substituents.
  • Functional Groups : Tert-butyl carbamate, fluorine, pyrimidine, spirocyclic amine.
  • Applications : Likely a drug candidate targeting enzymes or receptors (e.g., kinase inhibitors or antivirals).

Key Differences :

  • The incorporation of fluorine and pyrimidine groups enhances metabolic stability and target binding affinity, unlike the simpler aromatic system of the target compound .
  • Larger molecular weight (>600 g/mol) and multifunctional design suggest specialized therapeutic use.

Data Table: Structural and Functional Comparison

Parameter Target Compound tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate Patent Compound (EP 4,374,877 A2)
Molecular Formula C₁₅H₂₂N₂O₃ C₁₃H₂₀N₂O₂ Not specified (complex structure)
Molecular Weight (g/mol) 278.35 236.31 >600 (estimated)
Key Substituents 2,5-Dimethylphenyl, carbamoyl-methyl 3-Amino-5-methylphenyl Difluoro, trifluoromethyl, pyrimidine
Functional Groups Carbamate, carbamoyl, methyl Carbamate, amine, methyl Carbamate, fluorine, pyrimidine, amide
Purity Not reported ≥95% Not reported
Applications Synthetic intermediate, protecting group Pharmaceuticals, agrochemicals Drug development (kinase inhibition)

Detailed Research Findings

Reactivity and Stability

  • The target compound’s carbamoyl group provides hydrolytic stability compared to the amine in ’s compound, which is prone to oxidation .
  • The patent compound’s fluorine atoms improve lipid solubility and resistance to cytochrome P450 metabolism, a feature absent in the target compound .

Solubility and Lipophilicity

  • The target compound’s 2,5-dimethylphenyl group increases logP (~3.2 estimated), favoring membrane permeability. In contrast, the amino group in ’s compound reduces logP (~2.1), enhancing water solubility .

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate?

The compound is synthesized via carbamate protection strategies. A typical approach involves coupling tert-butyl carbamate with a pre-functionalized 2,5-dimethylphenyl carbamoyl intermediate. Key steps include:

  • Activation of the carbamoyl group using reagents like EDCI or DCC to facilitate nucleophilic attack by the methylene group.
  • Use of tert-butyloxycarbonyl (Boc) protecting groups to ensure stability during subsequent reactions .
  • Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and characterization by 1^1H/13^13C NMR and HPLC (>95% purity) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR should show distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons from the 2,5-dimethylphenyl moiety (δ ~6.8–7.2 ppm). 13^13C NMR confirms the carbamate carbonyl (δ ~155–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times validated against reference standards .
  • Mass Spectrometry (MS): ESI-MS or HRMS provides molecular ion peaks matching the theoretical molecular weight (C15_{15}H22_{22}N2_2O3_3, MW = 290.35 g/mol) .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert atmosphere (N2_2 or Ar) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as these degrade the Boc-protecting group .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethylphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-donating methyl groups increase electron density on the carbamoyl carbonyl, reducing its electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF3_3-OEt2_2) to activate the carbonyl for reactions like aminolysis or esterification. Comparative studies with halogenated analogs (e.g., 2,5-difluorophenyl) show faster reaction kinetics due to electron-withdrawing effects .

Q. What analytical challenges arise in quantifying trace degradation products of this carbamate?

Degradation products (e.g., tert-butanol, 2,5-dimethylphenylurea) require sensitive detection methods:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): MRM transitions specific to degradation byproducts (e.g., m/z 74 for tert-butanol) enable quantification at ppm levels .
  • Forced Degradation Studies: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, 0.1M HCl/NaOH) and monitor degradation pathways via kinetic modeling .

Q. Can computational methods predict the compound’s solid-state packing and intermolecular interactions?

Yes. Density Functional Theory (DFT) and Crystal Structure Prediction (CSP) software (e.g., Mercury, Materials Studio) model hydrogen-bonding networks involving the carbamate NH and carbonyl groups. Experimental validation via single-crystal X-ray diffraction reveals C=O···H–N interactions (2.8–3.0 Å) stabilizing the lattice, critical for understanding solubility and crystallization behavior .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives of this carbamate?

  • Enantioselective Catalysis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamoylation to control stereochemistry at the methylene center .
  • Low-Temperature Reactions: Conduct coupling steps below –10°C to minimize thermal racemization .
  • Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and assess optical purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.